1H-Pyrrol-1-yloxy, 3-(((2,5-dioxo-1-pyrrolidinyl)oxy)carbonyl)-2,5-dihydro-2,2,5,5-tetramethyl-
Overview
Description
Synthesis Analysis
The synthesis of polymers containing pyrrolo[3,4-c]pyrrole-1,4-dione units and related compounds involves palladium-catalyzed Suzuki coupling reactions, yielding polymers with strong fluorescence and distinct optical and electrochemical properties (Zhang & Tieke, 2008). Further studies have elaborated on the synthesis of pyrrolidin-2-ones derivatives, emphasizing the versatility of substituents in modifying the compounds' biological activities and structural properties (Rubtsova et al., 2020).
Molecular Structure Analysis
The molecular structure of related compounds reveals significant insights into their stability and reactivity. For instance, hydrogen bonding in certain dihydropyridin-3-yloxyethanoic acids has been demonstrated to significantly influence molecular conformation and stability (Dobbin et al., 1993). X-ray crystallography and NMR spectroscopy have further elucidated the structures of pyrroloquinoline derivatives, highlighting the impact of intramolecular interactions on their physical properties (Verboom et al., 2010).
Chemical Reactions and Properties
Chemical reactions involving these compounds often result in the formation of highly luminescent polymers or compounds with specific functional groups contributing to their reactivity and potential applications. The oxidation of alcohols to carbonyl derivatives using pyridin-2-yl tetrazine as a catalyst is one such reaction, offering an alternative synthesis route for valuable organic intermediates (Samanta & Biswas, 2015).
Physical Properties Analysis
The physical properties of these compounds, such as fluorescence, solubility, and molecular weight, are crucial for their application in materials science. The synthesis of polymers with pyrrolo[3,4-c]pyrrole-1,4-dione units has resulted in materials with high quantum yields and solubility in common organic solvents, making them suitable for various optical applications (Zhang & Tieke, 2008).
Chemical Properties Analysis
The chemical properties, such as reactivity towards oxidation or the ability to form specific derivatives, underline the versatility of these compounds in synthetic chemistry. For example, the metal-free visible light-driven oxidation of alcohols highlights the potential of these compounds in green chemistry applications (Samanta & Biswas, 2015).
Scientific Research Applications
Synthesis and Reactions
- These compounds are instrumental in the synthesis of 3-substituted 2,5-dihydro-2,2,5,5-tetramethyl-1H-pyrrol-1-yloxyl radicals. These radicals are useful for spin-labeling biomolecules due to their activated electron-withdrawing groups like carbonyl, cyano, or ester (Hankovszky, Hideg, & Jerkovich, 1989).
- The compounds have been used to synthesize 3,4-disubstituted 2,5-dihydro-1H-pyrrol-1-yloxyl radicals through processes like Claisen rearrangement and subsequent bromination. These steps lead to the formation of derivatives used in spin-labeling (Hideg, Sár, Hankovszky, Tamas, & Jerkovich, 1993).
Applications in Polymer Synthesis and Properties
- In the field of polymer science, these compounds are used to develop conducting polymers like poly[bis(pyrrol-2-yl)arylenes]. They have low oxidation potentials, making them stable in conducting forms (Sotzing et al., 1996).
- The synthesis of novel TEMPO-contained polypyrrole derivatives utilizing these compounds has been explored. These derivatives exhibit superior electrochemical performances, useful for applications like organic radical batteries (Xu, Yang, Su, Ji, & Zhang, 2014).
Electron Transfer and Reaction Mechanisms
- These compounds participate in electron transfer and addition reactions with radiation-induced radicals, a key area of study in radiation chemistry (Nigam, Asmus, & Willson, 1976).
Safety And Hazards
Future Directions
properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 1-hydroxy-2,2,5,5-tetramethylpyrrole-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O5/c1-12(2)7-8(13(3,4)15(12)19)11(18)20-14-9(16)5-6-10(14)17/h7,19H,5-6H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDSVTMQVXNIMMJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C=C(C(N1O)(C)C)C(=O)ON2C(=O)CCC2=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1H-Pyrrol-1-yloxy, 3-(((2,5-dioxo-1-pyrrolidinyl)oxy)carbonyl)-2,5-dihydro-2,2,5,5-tetramethyl- | |
CAS RN |
37558-29-5 | |
Record name | NSC319633 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037558295 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC319633 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=319633 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1H-Pyrrol-1-yloxy, 3-[[(2,5-dioxo-1-pyrrolidinyl)oxy]carbonyl]-2,5-dihydro-2,2,5,5-tetramethyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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